N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4’-bipiperidine]-1’-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group, a pyridinyl group, and a bipiperidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4’-bipiperidine]-1’-carboxamide typically involves multiple steps, starting with the preparation of the bipiperidine core. This can be achieved through a series of cyclization reactions. The methoxybenzyl and pyridinyl groups are then introduced via nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4’-bipiperidine]-1’-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridinyl group can be reduced to a piperidine derivative.
Substitution: The bipiperidine core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the pyridinyl group can produce a piperidine derivative.
Scientific Research Applications
N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4’-bipiperidine]-1’-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4’-bipiperidine]-1’-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4’-bipiperidine]-1’-carboxamide
- N-(4-methoxybenzyl)-4-(pyridin-3-yloxy)-[1,4’-bipiperidine]-1’-carboxamide
- N-(4-methoxybenzyl)-4-(pyridin-2-yloxy)-[1,4’-bipiperidine]-1’-carboxamide
Uniqueness
Compared to similar compounds, N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4’-bipiperidine]-1’-carboxamide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridinyl group, in particular, plays a crucial role in determining its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(4-pyridin-4-yloxypiperidin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-30-21-4-2-19(3-5-21)18-26-24(29)28-14-8-20(9-15-28)27-16-10-23(11-17-27)31-22-6-12-25-13-7-22/h2-7,12-13,20,23H,8-11,14-18H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRKLHMBSDAYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.